molecular formula C21H25N3O5S B2721759 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922058-40-0

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2721759
CAS No.: 922058-40-0
M. Wt: 431.51
InChI Key: FRXSHFFBKWCHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide" is a sulfonamide-containing compound featuring a benzo[b][1,4]oxazepin core. The compound integrates a sulfamoylphenylbutyramide side chain, a structural motif common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-5-19(25)22-14-6-9-16(10-7-14)30(27,28)24-15-8-11-18-17(12-15)23-20(26)21(2,3)13-29-18/h6-12,24H,4-5,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSHFFBKWCHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N2O5C_{20}H_{22}N_{2}O_{5} and a molecular weight of 370.4 g/mol. Its structure features a benzoxazepine ring system along with a sulfamoyl group, which is critical for its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. For instance, studies have demonstrated its efficacy in models of chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects in models of neurodegenerative diseases. The compound may modulate pathways involved in neuronal survival and inflammation .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as RIPK1 (Receptor Interacting Protein Kinase 1), which plays a crucial role in cell death and inflammation .
  • Receptor Modulation : It may also interact with various receptors implicated in pain and inflammation signaling pathways .

Clinical Trials

Currently, this compound is undergoing clinical trials for its efficacy in treating chronic inflammatory diseases:

  • Ulcerative Colitis : The compound is being evaluated in phase II clinical trials (NCT02903966), focusing on its ability to reduce symptoms and inflammation associated with this condition .

Preclinical Studies

In preclinical studies involving animal models:

  • Efficacy in Inflammatory Models : The compound demonstrated significant reductions in inflammatory markers in LPS-treated mice, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines at micromolar concentrations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with sulfonamide derivatives reported in the literature, particularly those with sulfamoylphenyl amide moieties. Below is a detailed comparison with structurally related compounds:

Tetrahydrofuran-Based Analogs

Compounds 5a–5d from (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide, 5a ) are direct structural analogs. These differ in their central heterocycle (tetrahydrofuran vs. benzooxazepin) and alkyl chain length (C4–C7). Key comparisons include:

Property Target Compound (Benzooxazepin) Compound 5a (Tetrahydrofuran) Compound 5b (C5 Chain) Compound 5c (C6 Chain)
Central Heterocycle Benzo[b][1,4]oxazepin 2-Oxotetrahydrofuran 2-Oxotetrahydrofuran 2-Oxotetrahydrofuran
Alkyl Chain Length Butyramide (C4) Butyramide (C4) Pentanamide (C5) Hexanamide (C6)
Melting Point (°C) Not reported 180–182 174–176 142–143
Synthetic Yield (%) Not reported 51.0 45.4 48.3
Optical Rotation ([α]D) Not reported +4.5° +5.7° +6.4°

Key Observations :

Alkyl Chain Effects : Longer chains (e.g., 5c , C6) reduce melting points, suggesting decreased crystallinity due to increased hydrophobicity .

Synthetic Efficiency : Yields for tetrahydrofuran analogs (~45–51%) indicate moderate efficiency for similar sulfonamide coupling reactions, which may extend to the target compound .

B. Sulfonamide-Containing Triazoles ()

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature sulfonamide-linked triazole cores. Unlike the target compound, these lack the amide side chain but share sulfonamide pharmacophores. Their tautomeric stability (thione vs. thiol forms) and spectral data (e.g., absence of νS-H in IR) highlight the electronic effects of sulfonamide substituents, which may parallel the target’s behavior in solution .

C. Antimicrobial Sulfonamide Derivatives ()

Pyrazole and triazine derivatives (e.g., compounds 3, 5, 9a) with sulfonamide groups exhibit antimicrobial activity.

Research Findings and Data
Physicochemical and Spectral Trends
  • NMR Shifts : In tetrahydrofuran analogs (5a–5d ), the δ 10.28 ppm signal (DMSO-d6) corresponds to the sulfonamide NH proton, a feature likely conserved in the target compound .
  • Mass Spectrometry : The [M+H]+ ions for 5a–5d (327.4–355.4 m/z) align with expected molecular weights for sulfonamide amides, providing a benchmark for the target’s characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.